(3E)-1-(3-bromophenyl)-3-(4-chlorobenzylidene)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one
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Overview
Description
(3E)-1-(3-BROMOPHENYL)-3-[(4-CHLOROPHENYL)METHYLIDENE]-5-PHENYL-2,3-DIHYDRO-1H-PYRROL-2-ONE is a complex organic compound featuring a pyrrolidone core substituted with bromophenyl, chlorophenyl, and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-1-(3-BROMOPHENYL)-3-[(4-CHLOROPHENYL)METHYLIDENE]-5-PHENYL-2,3-DIHYDRO-1H-PYRROL-2-ONE typically involves multi-step organic reactions. One common method includes the condensation of 3-bromobenzaldehyde with 4-chlorobenzylideneacetone in the presence of a base, followed by cyclization with phenylhydrazine under acidic conditions. The reaction conditions often require controlled temperatures and inert atmospheres to prevent side reactions and ensure high yields.
Industrial Production Methods
For industrial-scale production, the process is optimized to enhance yield and purity while minimizing costs. This involves the use of automated reactors, precise temperature control, and continuous monitoring of reaction parameters. The final product is purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(3E)-1-(3-BROMOPHENYL)-3-[(4-CHLOROPHENYL)METHYLIDENE]-5-PHENYL-2,3-DIHYDRO-1H-PYRROL-2-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.
Substitution: Halogen substitution reactions can occur, where the bromine or chlorine atoms are replaced by other functional groups using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like sodium azide or electrophiles like alkyl halides.
Major Products
The major products formed from these reactions include various substituted pyrrolidones, alcohols, amines, and carboxylic acids, depending on the reaction conditions and reagents used.
Scientific Research Applications
(3E)-1-(3-BROMOPHENYL)-3-[(4-CHLOROPHENYL)METHYLIDENE]-5-PHENYL-2,3-DIHYDRO-1H-PYRROL-2-ONE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and advanced materials with unique properties.
Mechanism of Action
The mechanism of action of (3E)-1-(3-BROMOPHENYL)-3-[(4-CHLOROPHENYL)METHYLIDENE]-5-PHENYL-2,3-DIHYDRO-1H-PYRROL-2-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and molecular interactions depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
Dichloroanilines: Compounds with an aniline ring substituted with two chlorine atoms, used in the production of dyes and herbicides.
1,2-Cyclohexane dicarboxylic acid diisononyl ester (DINCH): A plasticizer used in sensitive applications like toys and medical devices.
Uniqueness
(3E)-1-(3-BROMOPHENYL)-3-[(4-CHLOROPHENYL)METHYLIDENE]-5-PHENYL-2,3-DIHYDRO-1H-PYRROL-2-ONE is unique due to its specific substitution pattern and the presence of multiple functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C23H15BrClNO |
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Molecular Weight |
436.7 g/mol |
IUPAC Name |
(3E)-1-(3-bromophenyl)-3-[(4-chlorophenyl)methylidene]-5-phenylpyrrol-2-one |
InChI |
InChI=1S/C23H15BrClNO/c24-19-7-4-8-21(15-19)26-22(17-5-2-1-3-6-17)14-18(23(26)27)13-16-9-11-20(25)12-10-16/h1-15H/b18-13+ |
InChI Key |
RYFRCNFIVQDSJM-QGOAFFKASA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C2=C/C(=C\C3=CC=C(C=C3)Cl)/C(=O)N2C4=CC(=CC=C4)Br |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=CC3=CC=C(C=C3)Cl)C(=O)N2C4=CC(=CC=C4)Br |
Origin of Product |
United States |
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